4-methoxy-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide
描述
The compound 4-methoxy-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide features a benzamide core substituted with a methoxy group at the 4-position. The N-linked substituent comprises a thiazole ring substituted with a methyl group at position 4 and a 4-(trifluoromethyl)phenyl group at position 2. The thiazole’s 5-position is connected via a methylene bridge to the benzamide (Figure 1).
属性
IUPAC Name |
4-methoxy-N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-12-17(11-24-18(26)13-5-9-16(27-2)10-6-13)28-19(25-12)14-3-7-15(8-4-14)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZPKYQIMFEAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-methoxy-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide, also known as compound 866018-74-8, is a thiazole-based derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting key research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- CAS Number : 866018-74-8
This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant antitumor activity. For instance, studies have shown that compounds with similar structural motifs to this compound possess cytotoxic effects against various cancer cell lines.
A relevant study demonstrated that thiazole-containing compounds displayed IC values in the low micromolar range against human cancer cell lines such as Jurkat (leukemia) and A-431 (epidermoid carcinoma). Specifically, compounds with electron-donating groups like methoxy at specific positions on the phenyl ring significantly enhanced their cytotoxicity .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. A comparative study on substituted phenylthiazolamines revealed that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like norfloxacin. The presence of electron-releasing groups was crucial for enhancing this activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural components. Key observations from SAR studies include:
- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-donating groups (e.g., methoxy) on the phenyl ring generally increases biological activity.
- Positioning of Functional Groups : The specific positioning of substituents on both the thiazole and phenyl rings can significantly alter the compound's potency against various targets .
Case Studies
-
Case Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of thiazole derivatives.
- Method : Analyzed multiple thiazole compounds for their IC values against Jurkat and A-431 cell lines.
- Findings : Several compounds showed IC values less than that of doxorubicin, indicating comparable or superior antitumor efficacy.
- Case Study on Antimicrobial Efficacy :
Table 1: Biological Activity Summary of Thiazole Derivatives
| Compound ID | Cell Line Tested | IC (µM) | Activity Type |
|---|---|---|---|
| Compound 1 | Jurkat | 1.61 ± 1.92 | Antitumor |
| Compound 2 | A-431 | 1.98 ± 1.22 | Antitumor |
| Compound 3 | E. coli | <10 | Antimicrobial |
| Compound 4 | S. aureus | <15 | Antimicrobial |
Table 2: Structure-Activity Relationship Insights
| Feature | Effect on Activity |
|---|---|
| Methoxy Group Presence | Increases cytotoxicity |
| Methyl Group Positioning | Enhances interaction with targets |
| Fluorine Substituent | Modulates lipophilicity and potency |
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include compounds similar to 4-methoxy-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide. For instance, research involving thiazole derivatives demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus niger and Apergillus oryzae .
Case Study: Antibacterial Screening
A comparative study evaluated the antibacterial activity of synthesized thiazole derivatives at a concentration of 1 µg/mL using a cup plate method. The results indicated that certain derivatives exhibited significant inhibition zones against the tested microorganisms, suggesting potential for development as antimicrobial agents.
| Compound | Target Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | A. niger | 12 |
Anticancer Potential
The anticancer properties of thiazole-based compounds have also been investigated. For example, derivatives similar to this compound have shown promising results against breast cancer cell lines in vitro.
Case Study: Anticancer Activity
In a study assessing the cytotoxic effects on the MCF7 breast cancer cell line using the Sulforhodamine B assay, several compounds demonstrated significant antiproliferative activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 | 10 |
| Compound E | MCF7 | 15 |
| Compound F | MCF7 | 8 |
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between these thiazole derivatives and their biological targets. Such studies provide insights into the mechanism of action and help in optimizing the chemical structure for enhanced efficacy.
Key Findings from Molecular Docking
The docking results indicated that specific substitutions on the thiazole ring significantly influenced binding affinity to target proteins involved in cancer proliferation pathways.
相似化合物的比较
Comparison with Structural Analogs
Structural and Functional Differences
GW501516 (PPARβ/δ Agonist)
- Structure: {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl-phenoxy acetic acid .
- Key Differences: The target compound replaces the sulfanyl phenoxy acetic acid moiety with a 4-methoxybenzamide. Biological Relevance: GW501516 is a PPARβ/δ agonist with demonstrated effects on Tspan15/ADAM10-mediated N-cadherin cleavage, inducing apoptosis in cancer cells at 15–25 µM . The benzamide substitution in the target compound may alter receptor affinity or metabolic pathways.
Thiazole-5-Carbohydrazide Derivatives
- Example : 4-Methyl-2-phenylthiazole-5-carbohydrazide () .
- Key Differences :
- The carbohydrazide group (–CONHNH2) in these derivatives contrasts with the benzamide (–CONH–) in the target compound.
- Activity : Derivatives like 7b and 11 exhibit potent anticancer activity (IC50 = 1.61–1.98 µg/mL against HepG-2 cells) . The benzamide’s rigidity and hydrogen-bonding capacity may influence target selectivity compared to carbohydrazides.
N′-Substituted Benzylidene Thiazole-5-Carbohydrazides
- Example : N′-(4-Bromobenzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide () .
- Key Differences :
- These compounds feature a hydrazone (–NHN=CH–) linker instead of the methylene-benzamide group.
- Physicochemical Properties : Higher melting points (217–304°C) due to extended conjugation . The trifluoromethyl group in both compounds enhances lipophilicity, but the hydrazone may reduce hydrolytic stability compared to the benzamide.
4-Methyl-N-(5-(Morpholinomethyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4a)
- Structure: Benzamide linked to a thiazole with morpholinomethyl and pyridinyl substituents () .
- The target compound’s trifluoromethylphenyl group may enhance membrane permeability via increased hydrophobicity.
Anticancer Activity
- Compounds : Thiadiazole and thiazole derivatives (e.g., 7b , 11 ) show IC50 values <2 µg/mL against HepG-2 cells . The trifluoromethyl group in the target compound may improve metabolic resistance, but activity depends on the benzamide’s interaction with cellular targets.
Enzyme Inhibition
Physicochemical and Pharmacokinetic Properties
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 4-methoxy-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the thiazole core. For example, cyclization of thiosemicarbazides with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (common in triazole/thiazole synthesis) . Key steps include:
- Thiazole formation : React 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde with methylamine derivatives.
- Coupling : Use nucleophilic substitution or amide coupling (e.g., EDCI/HOBt) to attach the 4-methoxybenzamide moiety .
- Optimization : Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. RT) critically affect yield. For instance, higher yields (>70%) are achieved in DMF at 80°C due to improved solubility of intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the methoxy group (δ ~3.8 ppm) and trifluoromethyl-phenyl moiety (δ ~7.5–7.8 ppm). The thiazole methyl group typically resonates at δ ~2.5 ppm .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (~1100–1200 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to distinguish regioisomers .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its receptor-binding potential?
- Methodological Answer :
- In vitro assays : Use CRF1 receptor-binding assays (e.g., competitive displacement with radiolabeled ligands like [125I]-Tyr0-CRF) to measure IC50 values. Reference compound SSR125543A (a thiazol-2-amine derivative) showed pKi >8.7 for CRF1 .
- Functional assays : Monitor cAMP accumulation in CRF1-expressing cells (e.g., Y79 retinoblastoma cells) to assess antagonist activity .
- In vivo models : Test stress-induced ACTH secretion in rodents (ID50 ~1–5 mg/kg i.v.) or anxiety behaviors (e.g., elevated plus-maze) to evaluate therapeutic potential .
Q. What computational strategies are effective for studying the binding interactions of this compound with target proteins?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions. For example, the trifluoromethyl group may form hydrophobic contacts with receptor residues (e.g., Leu214 in CRF1), while the methoxybenzamide engages in π-π stacking .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability and key hydrogen bonds (e.g., between the amide carbonyl and Arg179) .
Q. How can researchers address contradictions in synthetic yields or spectral data across studies?
- Methodological Answer :
- By-product analysis : Use HPLC-MS to identify impurities (e.g., unreacted intermediates or regioisomers). For example, competing cyclization pathways in thiazole synthesis may yield undesired products .
- Reproducibility checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate NMR calibration with internal standards (e.g., TMS) .
Q. What methodologies are suitable for investigating the pharmacokinetic properties of this compound?
- Methodological Answer :
- Lipophilicity (LogP) : Measure via shake-flask method or HPLC retention time. The trifluoromethyl group increases LogP (~3.5), enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Use liver microsomes (human/rat) to assess CYP-mediated degradation. LC-MS/MS can quantify metabolites (e.g., demethylated or hydroxylated derivatives) .
Q. How can tautomeric equilibria or chemical stability impact experimental outcomes, and how are these addressed?
- Methodological Answer :
- Tautomer analysis : Use 13C NMR or X-ray crystallography to identify dominant tautomers. For example, thione-thiol equilibria in triazole derivatives can alter reactivity .
- Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic degradation of the amide bond may occur under acidic/basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
